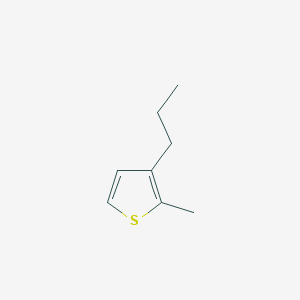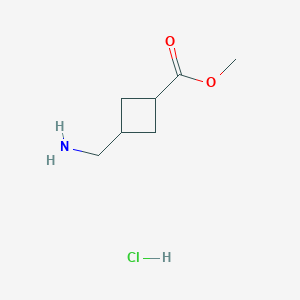![molecular formula C16H15N7O2S B2414044 N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-4-ciano-N-metilbencensulfonamida CAS No. 2319836-62-7](/img/structure/B2414044.png)
N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-4-ciano-N-metilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H15N7O2S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
El andamiaje triazolo[4,3-b]piridazina ha ganado atención por su potencial como agente anticancerígeno. Los investigadores han estudiado sus efectos citotóxicos contra diversas líneas celulares cancerosas, incluyendo cáncer de mama, cáncer de pulmón y leucemia. La capacidad del compuesto para inhibir el crecimiento tumoral e inducir la apoptosis lo convierte en un candidato prometedor para su desarrollo en la terapia del cáncer .
Actividad Antimicrobiana
El compuesto exhibe propiedades antimicrobianas, lo que lo hace relevante para combatir infecciones bacterianas y fúngicas. Los estudios han explorado su efectividad contra bacterias Gram-positivas y Gram-negativas, así como contra patógenos fúngicos. La parte triazolo[4,3-b]piridazina puede interferir con procesos celulares esenciales, lo que la convierte en un agente antimicrobiano potencial .
Efectos Analgésicos y Antiinflamatorios
Las investigaciones preclínicas sugieren que este compuesto posee propiedades analgésicas y antiinflamatorias. Puede modular las vías del dolor y reducir la inflamación, lo que lo convierte en un candidato para el manejo del dolor y los trastornos inflamatorios .
Potencial Antioxidante
El andamiaje triazolo[4,3-b]piridazina puede actuar como antioxidante, eliminando radicales libres y protegiendo las células del daño oxidativo. Su actividad antioxidante podría tener implicaciones para diversas condiciones de salud, incluyendo enfermedades neurodegenerativas y trastornos relacionados con el envejecimiento .
Inhibición Enzimática
a. Inhibidores de la anhidrasa carbónica La estructura del compuesto sugiere un potencial como inhibidor de la anhidrasa carbónica. Las anhidrasas carbónicas juegan roles cruciales en los procesos fisiológicos, y su inhibición puede tener implicaciones terapéuticas para condiciones como el glaucoma y la epilepsia. b. Inhibidores de la colinesterasa Los investigadores han explorado su interacción con las colinesterasas, enzimas involucradas en la neurotransmisión. Los inhibidores de la colinesterasa son relevantes en el tratamiento de la enfermedad de Alzheimer. c. Inhibidores de la fosfatasa alcalina Las fosfatasas alcalinas están involucradas en la mineralización ósea y otros procesos celulares. La inhibición de estas enzimas puede tener aplicaciones clínicas. d. Actividad Antilipasa Los inhibidores de la lipasa son relevantes para el control del peso y el metabolismo de los lípidos. e Inhibidores de la aromatasa: Los inhibidores de la aromatasa se dirigen a la síntesis de estrógenos y se utilizan en la terapia del cáncer de mama .
Potencial Antiviral
Los derivados del triazolo[4,3-b]piridazina han mostrado promesa como agentes antivirales. Su mecanismo de acción puede involucrar la interferencia con la replicación viral o la entrada. Se necesitan más estudios para explorar su eficacia contra virus específicos .
Agentes Antituberculosos
La estructura del compuesto se alinea con la búsqueda de nuevos fármacos antituberculosos. La tuberculosis sigue siendo un desafío de salud global, y se necesitan urgentemente nuevas opciones terapéuticas. Los compuestos basados en triazolo[4,3-b]piridazina podrían contribuir a este esfuerzo .
En resumen, N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-4-ciano-N-metilbencensulfonamida tiene un gran potencial en diversos campos, desde la terapia del cáncer hasta las aplicaciones antimicrobianas. Los investigadores continúan explorando sus propiedades farmacológicas, enfatizando su relación estructura-actividad para el diseño y desarrollo de fármacos . Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,3-triazole-fused pyrazine or pyridazine core have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase . They have also shown GABA A allosteric modulating activity .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit c-met, a protein kinase involved in cell growth, survival, and migration . They may also modulate the activity of GABA A, a neurotransmitter receptor involved in neuronal excitability .
Biochemical Pathways
Inhibition of c-met can affect various signaling pathways involved in cell growth and survival . Modulation of GABA A activity can influence neuronal signaling pathways .
Result of Action
Inhibition of c-met can lead to reduced cell growth and survival . Modulation of GABA A activity can affect neuronal excitability .
Propiedades
IUPAC Name |
4-cyano-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(26(24,25)14-4-2-12(8-17)3-5-14)13-9-22(10-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQBOAIONKVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)




![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)
![Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate](/img/structure/B2413976.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)
![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2413984.png)
